Cas no 48160-61-8 (Ethanone,1,1'-(1,4-phenylene)bis[2,2-dihydroxy-)
Ethanone,1,1'-(1,4-phenylene)bis[2,2-dihydroxy- Chemical and Physical Properties
Names and Identifiers
-
- 1,1'-(1,4-Phenylene)bis(2,2-dihydroxyethanone)
- 2-(4-oxaldehydoylphenyl)-2-oxoacetaldehyde,dihydrate
- 4-PHENYLENEDIGLYOXAL DIHYDRATE
- 2-(4-oxaldehydoylphenyl)-2-oxoacetaldehyde dihydrate
- Zinc02529155
- 4-Phenylenediglyoxal dihydrate 95%
- 4-PHENYLENEDIGLYOXAL DIHYDRATE, 95+%
- Ethanone, 1,1'-(1,4-phenylene)bis[2,2-dihydroxy-
- 1,1'-(1,4-Phenylene)bis(2,2-dihydroxyethan-1-one)
- Ethanone,1,1'-(1,4-phenylene)bis[2,2-dihydroxy-
-
- MDL: MFCD22371959
- Inchi: 1S/C10H10O6/c11-7(9(13)14)5-1-2-6(4-3-5)8(12)10(15)16/h1-4,9-10,13-16H
- InChI Key: JUVCXDKJAAGFQC-UHFFFAOYSA-N
- SMILES: C1(C(=O)C(O)O)=CC=C(C(=O)C(O)O)C=C1
Computed Properties
- Exact Mass: 226.04800
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
Experimental Properties
- Density: 1.578±0.06 g/cm3(Predicted)
- Boiling Point: 453.6±45.0 °C(Predicted)
- PSA: 86.74000
- LogP: 0.32120
- pka: 9.97±0.41(Predicted)
Ethanone,1,1'-(1,4-phenylene)bis[2,2-dihydroxy- Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
- Storage Condition:2-8°C
Ethanone,1,1'-(1,4-phenylene)bis[2,2-dihydroxy- Customs Data
- HS CODE:2914400090
- Customs Data:
China Customs Code:
2914400090Overview:
2914400090 Other ketone alcohols and ketone aldehydes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914400090 other ketone-alcohols and ketone-aldehydes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
Ethanone,1,1'-(1,4-phenylene)bis[2,2-dihydroxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR1609-1g |
4-Phenylenediglyoxal dihydrate |
48160-61-8 | 95% | 1g |
£125.00 | 2024-05-25 | |
| eNovation Chemicals LLC | D555073-1g |
1,1'-(1,4-Phenylene)bis(2,2-dihydroxyethanone) |
48160-61-8 | 97% | 1g |
$278 | 2024-05-24 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-262134-1 g |
4-Phenylenediglyoxal dihydrate, |
48160-61-8 | 1g |
¥2,121.00 | 2023-07-11 | ||
| Cooke Chemical | LN8196657-5g |
1,1''-(1,4-Phenylene)bis(2 |
48160-61-8 | 2-dihydroxyethan-1-one) | 5g |
RMB 740.00 | 2025-02-20 | |
| Cooke Chemical | LN8196657-10g |
1,1''-(1,4-Phenylene)bis(2 |
48160-61-8 | 2-dihydroxyethan-1-one) | 10g |
RMB 936.00 | 2025-02-20 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-262134-1g |
4-Phenylenediglyoxal dihydrate, |
48160-61-8 | 1g |
¥2121.00 | 2023-09-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1536296-5g |
1,1'-(1,4-Phenylene)bis(2,2-dihydroxyethan-1-one) |
48160-61-8 | 98% | 5g |
¥1295.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1536296-10g |
1,1'-(1,4-Phenylene)bis(2,2-dihydroxyethan-1-one) |
48160-61-8 | 98% | 10g |
¥1404.00 | 2024-05-12 | |
| Crysdot LLC | CD12068792-25g |
1,1'-(1,4-Phenylene)bis(2,2-dihydroxyethanone) |
48160-61-8 | 95+% | 25g |
$428 | 2024-07-24 | |
| eNovation Chemicals LLC | D555073-1g |
1,1'-(1,4-Phenylene)bis(2,2-dihydroxyethanone) |
48160-61-8 | 97% | 1g |
$278 | 2025-02-22 |
Ethanone,1,1'-(1,4-phenylene)bis[2,2-dihydroxy- Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on Ethanone,1,1'-(1,4-phenylene)bis[2,2-dihydroxy-
Introduction to Ethanone, 1,1'-(1,4-phenylene)bis[2,2-dihydroxy-
Ethanone, 1,1'-(1,4-phenylene)bis[2,2-dihydroxy-CAS no. 48160-61-8, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, characterized by its unique structural and functional properties, has garnered attention due to its potential applications in various biochemical and therapeutic contexts. The compound's chemical formula and structural arrangement contribute to its reactivity and utility in synthetic chemistry and drug development.
The molecular structure of Ethanone, 1,1'-(1,4-phenylene)bis[2,2-dihydroxy- involves a central ethanone moiety linked to two hydroxy-substituted phenyl rings through a 1,4-phenylene bridge. This configuration imparts specific electronic and steric properties that make the compound a valuable intermediate in organic synthesis. The presence of hydroxyl groups further enhances its potential as a precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
In recent years, there has been growing interest in the exploration of novel compounds with potential therapeutic benefits. CAS no. 48160-61-8 has been studied for its role in developing new drug candidates. Research indicates that the compound exhibits interesting pharmacological properties that could be exploited in the treatment of various diseases. Specifically, studies have suggested that this molecule may have anti-inflammatory and antioxidant effects, making it a promising candidate for further investigation.
The synthesis of Ethanone, 1,1'-(1,4-phenylene)bis[2,2-dihydroxy- involves multi-step organic reactions that highlight the compound's complexity and the sophistication required in its preparation. Advanced synthetic techniques have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. The use of high-purity starting materials and controlled reaction conditions is crucial in achieving the desired chemical integrity.
One of the most compelling aspects of this compound is its versatility in chemical transformations. The hydroxyl groups and the aromatic rings provide multiple sites for functionalization, allowing chemists to tailor the molecule for specific applications. This flexibility has led to its use as a building block in the synthesis of more complex drugs and materials. The ability to modify its structure without losing its core functionality makes it an invaluable asset in medicinal chemistry.
The pharmacological properties of CAS no. 48160-61-8 have been extensively studied in preclinical models. These studies have revealed that the compound can interact with various biological targets, leading to potential therapeutic effects. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, which could be beneficial in conditions such as arthritis or inflammatory bowel disease. Additionally, its antioxidant properties suggest that it may help protect against oxidative stress-related disorders.
In conclusion, Ethanone, 1,1'-(1,4-phenylene)bis[2,2-dihydroxy-CAS no. 48160-61-8, represents a significant advancement in chemical research with potential implications for drug development and therapeutic applications. Its unique structure and functional properties make it a valuable compound for further exploration. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in the field of pharmaceutical chemistry.
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